2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a but-2-yn-1-yl group attached to a benzenesulfonamide core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-morpholinobut-2-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Click Chemistry: The compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions, making it useful in bioconjugation applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in the presence of a base.
Click Chemistry: Copper(I) catalysts and azides are commonly used reagents for this type of reaction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or azides used. For example, in click chemistry, the product is a triazole derivative.
Scientific Research Applications
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in bioconjugation applications, the compound undergoes click chemistry reactions to form stable triazole linkages. These linkages can be used to attach various biomolecules, enabling their detection or modification.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in structure but lacks the morpholine ring.
4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide: Used in radiolabeling for PET imaging.
Uniqueness
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is unique due to the presence of the morpholine ring, which can enhance its solubility and reactivity in certain applications. Additionally, the fluorine atom provides opportunities for radiolabeling, making it valuable in imaging studies.
Properties
IUPAC Name |
2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c15-13-5-1-2-6-14(13)21(18,19)16-7-3-4-8-17-9-11-20-12-10-17/h1-2,5-6,16H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSJXRRSHFWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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